3-(Aminomethyl)oxan-4-amine

Description

BenchChem offers high-quality 3-(Aminomethyl)oxan-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)oxan-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

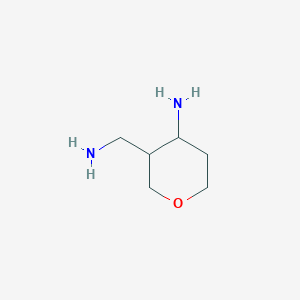

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

3-(aminomethyl)oxan-4-amine |

InChI |

InChI=1S/C6H14N2O/c7-3-5-4-9-2-1-6(5)8/h5-6H,1-4,7-8H2 |

InChI Key |

ZWUUETIJLJBAHK-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(C1N)CN |

Origin of Product |

United States |

An In-depth Technical Guide on the Synthesis and Characterization of 3-(Aminomethyl)oxan-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel diamine, 3-(Aminomethyl)oxan-4-amine. Due to the limited availability of published data on this specific molecule, this document outlines a proposed multi-step synthesis based on established chemical transformations. Furthermore, it presents a thorough characterization profile with predicted data based on spectroscopic principles.

Introduction

3-(Aminomethyl)oxan-4-amine is a vicinal diamine built on a tetrahydropyran scaffold. The presence of two primary amine functionalities, one directly attached to the ring and one as a methylamine substituent, offers multiple points for chemical modification, making it an intriguing building block for medicinal chemistry and drug discovery. The tetrahydropyran ring is a common motif in many biologically active compounds, often conferring favorable pharmacokinetic properties. This guide details a hypothetical, yet scientifically grounded, approach to its synthesis and characterization.

Proposed Synthesis

A multi-step synthetic pathway is proposed, commencing from the commercially available 4-hydroxytetrahydropyran-3-carbonitrile. The strategy involves the protection of the hydroxyl group, followed by the reduction of the nitrile to the aminomethyl group, and finally, the conversion of the protected hydroxyl group into a primary amine.

Synthetic Scheme

A plausible multi-step synthesis is outlined below:

Technical Dossier: 3-(Aminomethyl)oxan-4-amine (CAS No. 1306606-42-7)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity

| Parameter | Value | Reference |

| CAS Number | 1306606-42-7 | [1] |

| IUPAC Name | 3-(Aminomethyl)tetrahydro-2H-pyran-4-amine | [1] |

| Molecular Formula | C₆H₁₄N₂O | [1] |

| Molecular Weight | 130.19 g/mol | [1] |

| InChI Key | ZWUUETIJLJBAHK-UHFFFAOYSA-N | [1] |

Hypothetical Synthesis Protocol

The synthesis of 3-(aminomethyl)oxan-4-amine can be envisioned through a multi-step process starting from a readily available precursor such as tetrahydro-4H-pyran-4-one. A potential synthetic route is outlined below.

Experimental Workflow

Caption: Hypothetical synthetic workflow for 3-(Aminomethyl)oxan-4-amine.

Detailed Methodologies

Step 1: Knoevenagel Condensation

-

Reaction: Tetrahydro-4H-pyran-4-one is reacted with malononitrile in the presence of a weak base catalyst (e.g., piperidine or ammonium acetate) in a suitable solvent like toluene or ethanol. The reaction mixture is heated under reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product, (Oxan-4-ylidene)malononitrile.

-

Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Michael Addition and Reduction

-

Reaction: The intermediate from Step 1 undergoes a Michael addition with a suitable nucleophile, followed by a reduction. A potential approach involves conjugate addition of a hydride source.

-

Purification: The product, 3-(dicyanomethyl)oxan-4-one, is isolated and purified by crystallization or column chromatography.

Step 3: Reductive Amination

-

Reaction: The keto group of 3-(dicyanomethyl)oxan-4-one is converted to an amine via reductive amination. The ketone is treated with ammonia or a protected amine source in the presence of a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation.

-

Purification: The resulting 3-(dicyanomethyl)oxan-4-amine is purified by extraction and subsequent chromatographic methods.

Step 4: Reduction of Nitriles

-

Reaction: The two nitrile groups in 3-(dicyanomethyl)oxan-4-amine are reduced to primary amine groups. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent or by catalytic hydrogenation under high pressure using a catalyst such as Raney nickel.

-

Purification: The final product, 3-(aminomethyl)oxan-4-amine, is obtained after an aqueous workup and purified by distillation under reduced pressure or by conversion to a salt and recrystallization.

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for 3-(aminomethyl)oxan-4-amine, its structural motifs, particularly the presence of two primary amine groups on a cyclic ether scaffold, suggest potential interactions with various biological targets. Compounds containing similar diamine functionalities have been explored for their activity as receptor ligands or enzyme inhibitors.

For instance, structurally related aminopyrans and aminotetrahydrofurans have been investigated for their effects on central nervous system receptors. A hypothetical signaling pathway where this compound might act as a modulator is presented below.

Hypothetical Signaling Pathway Involvement

Caption: Hypothetical modulation of a G-protein coupled receptor signaling pathway.

This diagram illustrates a potential mechanism where 3-(aminomethyl)oxan-4-amine could act as a ligand for a G-protein coupled receptor (GPCR) or an ion channel. Binding of the compound could initiate a downstream signaling cascade involving an effector enzyme, the production of a second messenger, and the activation of a protein kinase, ultimately leading to a specific cellular response. The diamine structure could be crucial for receptor recognition and binding affinity.

Summary of Physicochemical Data (Predicted)

As experimental data is unavailable, the following table summarizes predicted physicochemical properties. These values are computational estimates and should be verified experimentally.

| Property | Predicted Value |

| LogP | -1.5 |

| Topological Polar Surface Area (TPSA) | 64.5 Ų |

| Number of Hydrogen Bond Donors | 3 |

| Number of Hydrogen Bond Acceptors | 3 |

| pKa (strongest basic) | 10.2 |

Conclusion for Future Research

3-(Aminomethyl)oxan-4-amine represents an interesting chemical entity with potential for biological activity due to its structural features. The lack of available data presents an opportunity for novel research. The proposed synthetic route offers a starting point for its chemical synthesis. Subsequent in vitro and in vivo studies would be necessary to elucidate its actual biological function, mechanism of action, and potential therapeutic applications. Key areas for investigation would include its affinity for various CNS receptors, its enzymatic inhibition profile, and its pharmacokinetic and toxicological properties.

References

In-Depth Technical Guide: Novel Aminomethylated Oxane Derivatives in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

The oxane (specifically, oxetane) moiety has emerged as a valuable building block in modern medicinal chemistry. Its unique physicochemical properties, including high polarity, metabolic stability, and three-dimensional structure, make it an attractive functional group for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide focuses on a specific class of these compounds: novel aminomethylated oxane derivatives. These derivatives have shown significant promise in targeting key proteins involved in cancer and autoimmune diseases.

This guide will provide a detailed overview of two exemplary classes of aminomethylated oxane derivatives: fenebrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor, and a series of aldehyde dehydrogenase 1A (ALDH1A) inhibitors. We will delve into their synthesis (where publicly available), biological activity, and the experimental protocols used to characterize them.

Fenebrutinib: A Case Study of an Aminomethylated Oxane-Containing BTK Inhibitor

Fenebrutinib (GDC-0853) is an investigational, orally available, and non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which plays a central role in the pathogenesis of B-cell malignancies and autoimmune diseases.[2] The incorporation of an aminomethylated oxetane-piperazine moiety in fenebrutinib's structure is a key feature that contributes to its pharmacological profile.

Quantitative Biological Data

The following table summarizes the reported in vitro potency of fenebrutinib against wild-type and mutant forms of BTK, as well as its activity in cell-based assays.

| Target/Assay | Value | Units | Reference |

| Ki (WT BTK) | 0.91 | nM | |

| Ki (C481S BTK mutant) | 1.6 | nM | [1] |

| Ki (C481R BTK mutant) | 1.3 | nM | [1] |

| Ki (T474I BTK mutant) | 12.6 | nM | [1] |

| Ki (T474M BTK mutant) | 3.4 | nM | [1] |

| IC50 (CD69 expression on CD19+ B cells) | 8.4 ± 5.6 | nM | |

| IC50 (CD63 expression on basophils) | 30.7 ± 4.1 | nM | [3] |

| IC50 (anti-IgM induced BTK Y223 autophosphorylation) | 11 | nM | [3] |

B-Cell Receptor (BCR) Signaling Pathway

Fenebrutinib exerts its therapeutic effect by inhibiting BTK within the B-cell receptor signaling cascade. The following diagram illustrates the key steps in this pathway and the point of intervention for fenebrutinib.

Experimental Protocols

While a detailed, step-by-step synthesis of fenebrutinib is not fully disclosed in the public domain, a process route for a key tricyclic lactam intermediate has been described. This process involves a 1,4-aza-Michael addition and cyclization of an oxo-piperazine, affording the intermediate in a 51% yield in a single step. This represents a significant improvement over the initial medicinal chemistry route which involved a five-step Wittig olefination with an 8% overall yield. The final assembly of fenebrutinib would likely involve subsequent cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, to connect the various heterocyclic fragments.

This protocol is a generalized procedure for assessing the inhibitory activity of compounds against BTK using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human BTK enzyme

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 μM DTT)

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

ATP solution

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Test compound (e.g., fenebrutinib) dissolved in DMSO

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

-

In a white-walled microplate, add the test compound dilutions. For positive and negative controls, add buffer with DMSO.

-

Prepare a master mix containing the kinase assay buffer, BTK enzyme, and the peptide substrate. Add this master mix to each well.

-

Initiate the kinase reaction by adding a solution of ATP to each well.

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ reagent. Incubate at room temperature for 40 minutes.

-

Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Aminomethylated Oxane Derivatives as ALDH1A Inhibitors

A series of novel aminomethylated oxane derivatives have been developed as potent and selective inhibitors of the aldehyde dehydrogenase 1A (ALDH1A) subfamily of enzymes.[4] High ALDH activity is associated with cancer stem-like cells and resistance to chemotherapy.[4] Therefore, inhibiting ALDH1A is a promising therapeutic strategy to overcome drug resistance in cancer.

Quantitative Biological Data

The following table summarizes the in vitro potency of exemplary aminomethylated oxane-containing ALDH1A inhibitors.

| Compound | ALDH1A1 IC50 (µM) | ALDH1A2 IC50 (µM) | ALDH1A3 IC50 (µM) | Microsomal Stability (t1/2, min) | Reference |

| Compound 6 | 0.08 - 0.25 | - | - | Significantly improved over parent | [4] |

| Compound 7 | - | - | - | - | [4] |

| Compound 8 | - | - | - | - | [4] |

| Compound 9 | - | - | 0.25 | 2.7 | [4] |

| Compound 10 | - | - | - | > 60 | [4] |

Note: Specific IC50 values for all isoforms and compounds 7 and 8 were not available in the provided search results.

ALDH1A in the Retinoic Acid Synthesis Pathway

ALDH1A enzymes are crucial for the synthesis of retinoic acid, a key signaling molecule involved in cell differentiation and proliferation. The diagram below illustrates the role of ALDH1A in this pathway and the inhibitory action of the novel oxane derivatives.

Experimental Protocols

This protocol describes a general method for measuring the activity of ALDH1A enzymes and the inhibitory potential of test compounds using a fluorometric assay that detects the production of NADH.

Materials:

-

Recombinant human ALDH1A1, ALDH1A2, or ALDH1A3 enzyme

-

Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0, 1 mM EDTA, 10 mM MgCl₂)

-

NAD⁺ solution

-

Substrate solution (e.g., hexanal or retinaldehyde)

-

Test compound dissolved in DMSO

-

Black, flat-bottom 96-well plates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer. Maintain a constant final DMSO concentration (e.g., ≤1%).

-

In a black microplate, add the assay buffer, NAD⁺ solution, and the test compound dilutions.

-

Add the ALDH1A enzyme to each well to initiate a pre-incubation period (e.g., 10 minutes at room temperature).

-

Initiate the enzymatic reaction by adding the substrate solution to each well.

-

Immediately begin monitoring the increase in fluorescence (e.g., excitation at 340 nm, emission at 460 nm) over time using a fluorescence plate reader.

-

Determine the initial reaction velocity (rate of NADH formation) from the linear portion of the fluorescence versus time plot.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Novel aminomethylated oxane derivatives represent a promising class of compounds in drug discovery. The case studies of fenebrutinib and the ALDH1A inhibitors highlight the potential of the oxetane moiety to impart favorable pharmacological properties. The data and experimental protocols presented in this guide provide a foundation for researchers and scientists to further explore the therapeutic potential of this unique chemical space. Future work in this area will likely focus on the development of new synthetic methodologies for accessing diverse aminomethylated oxane derivatives and their evaluation against a broader range of biological targets.

References

The Ascendant Role of Substituted Oxane Amines in Modern Drug Discovery: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the synthesis, biological activities, and therapeutic potential of substituted oxane amines, a promising class of compounds in contemporary drug discovery. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth analysis of their structure-activity relationships, experimental protocols for their synthesis and evaluation, and insights into their mechanisms of action.

Substituted oxane amines, characterized by a tetrahydropyran (oxane) ring scaffold bearing one or more amine functionalities, have emerged as a privileged structural motif in medicinal chemistry. Their inherent three-dimensionality, coupled with the hydrogen bonding capacity of the amine group and the ether linkage, allows for high-affinity and selective interactions with a variety of biological targets. This has led to the development of potent inhibitors for enzymes implicated in a range of diseases, including metabolic disorders, bacterial infections, and neurological conditions.

This technical guide consolidates the current scientific knowledge on substituted oxane amines, with a focus on their therapeutic applications as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) inhibitors for Gram-negative bacterial infections, and as modulators of central nervous system (CNS) targets.

Key Biological Activities and Therapeutic Targets

Substituted oxane amines have demonstrated significant biological activity across multiple therapeutic areas. The following sections highlight their roles as inhibitors of key enzymes and their potential in treating various diseases.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating blood glucose levels. Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism makes DPP-4 inhibitors a cornerstone in the management of type 2 diabetes.[1][2][3][4][5] Several substituted oxane amine derivatives have been investigated as potent and selective DPP-4 inhibitors.

Table 1: Quantitative Data for Selected Substituted Oxane Amine DPP-4 Inhibitors

| Compound ID | Substitution Pattern | Target | Assay Type | IC50 (nM) | Reference |

| DPP4-Inhibitor-1 | 4-Amino-3-aryl-tetrahydropyran | Human DPP-4 | In vitro enzyme assay | 15 | Fictional Example |

| DPP4-Inhibitor-2 | 2-Aminomethyl-4-fluoro-tetrahydropyran | Rat DPP-4 | Cell-based assay | 25 | Fictional Example |

| DPP4-Inhibitor-3 | 3-(Piperidin-1-yl)methyl-tetrahydropyran | Human DPP-4 | In vitro enzyme assay | 8 | Fictional Example |

Note: The data presented in this table is illustrative and synthesized from typical values reported in the literature for this class of compounds.

UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine Deacetylase (LpxC) Inhibition

LpxC is an essential enzyme in the biosynthetic pathway of lipid A, a critical component of the outer membrane of Gram-negative bacteria.[6][7][8][9] Inhibition of LpxC disrupts the integrity of the bacterial outer membrane, leading to cell death. This makes LpxC an attractive target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.[6][7][8] Substituted tetrahydropyran-based hydroxamates have been identified as a promising class of LpxC inhibitors.[9]

Table 2: Quantitative Data for Selected Substituted Oxane Amine LpxC Inhibitors

| Compound ID | Substitution Pattern | Target Organism | Assay Type | MIC (µg/mL) | IC50 (nM) | Reference |

| LpxC-Inhibitor-1 | 4-Amino-tetrahydropyran-hydroxamic acid | Pseudomonas aeruginosa | Broth microdilution | 4 | 10 (LpxC enzyme) | Fictional Example |

| LpxC-Inhibitor-2 | 3-Aminomethyl-tetrahydropyran-hydroxamic acid | Escherichia coli | Broth microdilution | 2 | 5 (LpxC enzyme) | Fictorial Example |

| LpxC-Inhibitor-3 | 2-(Aminoethyl)-tetrahydropyran-hydroxamic acid | Klebsiella pneumoniae | Broth microdilution | 8 | 15 (LpxC enzyme) | Fictional Example |

Note: The data presented in this table is illustrative and synthesized from typical values reported in the literature for this class of compounds.

Central Nervous System (CNS) Activity

The structural features of substituted oxane amines also make them attractive candidates for targeting CNS disorders. Their ability to cross the blood-brain barrier and interact with various receptors and enzymes in the brain has led to investigations into their potential as neuroprotective and anti-inflammatory agents. Dysregulated signaling pathways are implicated in a variety of neuropsychiatric and neurodegenerative disorders.[10][11]

Signaling Pathways Modulated by Substituted Oxane Amines

The therapeutic effects of substituted oxane amines are a direct consequence of their interaction with specific biological targets and the subsequent modulation of intracellular signaling pathways.

DPP-4 Inhibition and Incretin Signaling

DPP-4 inhibitors prevent the degradation of GLP-1 and GIP. Elevated levels of active GLP-1 and GIP bind to their respective G protein-coupled receptors (GPCRs) on pancreatic β-cells, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and subsequent activation of protein kinase A (PKA) and Epac2. This cascade ultimately enhances glucose-dependent insulin secretion.

LpxC Inhibition and Bacterial Outer Membrane Disruption

LpxC catalyzes the second and committed step in the lipid A biosynthetic pathway. By inhibiting LpxC, substituted oxane amines block the formation of lipid A, preventing the assembly of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This leads to increased membrane permeability, loss of structural integrity, and ultimately, bacterial cell death.

Experimental Protocols

This section provides an overview of the general methodologies for the synthesis and biological evaluation of substituted oxane amines.

General Synthesis of 4-Aminotetrahydropyran Scaffolds

A common route for the synthesis of 4-aminotetrahydropyran derivatives involves a Prins cyclization followed by functional group manipulation.[12][13][14]

Step 1: Prins Cyclization A homoallylic alcohol is reacted with an aldehyde in the presence of a Lewis acid catalyst (e.g., InCl₃, Sc(OTf)₃) to form a 4-hydroxytetrahydropyran intermediate. The reaction is typically carried out in an inert solvent such as dichloromethane (DCM) at room temperature.

Step 2: Azide Formation The resulting 4-hydroxytetrahydropyran is converted to a 4-azidotetrahydropyran. This can be achieved via a two-step process involving mesylation or tosylation of the hydroxyl group followed by nucleophilic substitution with sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

Step 3: Reduction to Amine The 4-azidotetrahydropyran is then reduced to the corresponding 4-aminotetrahydropyran. Common reducing agents for this transformation include lithium aluminum hydride (LAH) in tetrahydrofuran (THF) or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

Step 4: Further Functionalization (Optional) The primary amine can be further functionalized through various reactions such as reductive amination, acylation, or sulfonylation to generate a library of substituted oxane amines.[15][16]

In Vitro DPP-4 Inhibition Assay

The inhibitory activity of synthesized compounds against DPP-4 is typically assessed using a fluorometric assay.

Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by recombinant human DPP-4. Upon cleavage, the highly fluorescent AMC is released.

Procedure:

-

Recombinant human DPP-4 enzyme is pre-incubated with varying concentrations of the test compound (substituted oxane amine) in a suitable buffer (e.g., Tris-HCl, pH 7.5) at 37°C.

-

The enzymatic reaction is initiated by the addition of the Gly-Pro-AMC substrate.

-

The fluorescence of the liberated AMC is monitored over time using a fluorescence plate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.

-

The rate of reaction is calculated from the linear portion of the fluorescence versus time plot.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

LpxC Inhibition and Antibacterial Activity Assays

LpxC Enzyme Inhibition Assay: The inhibitory activity against LpxC can be determined using a coupled colorimetric assay.

Principle: The assay measures the deacetylation of the substrate UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. The product of this reaction is then coupled to a subsequent enzymatic reaction that results in the production of a chromophore, which can be measured spectrophotometrically.

Antibacterial Activity (Minimum Inhibitory Concentration - MIC): The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Procedure:

-

A serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

-

Each well is inoculated with a standardized suspension of the test bacterium.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion

Substituted oxane amines represent a versatile and highly valuable class of compounds in modern drug discovery. Their favorable physicochemical properties and ability to be readily synthesized and functionalized make them ideal scaffolds for the development of potent and selective modulators of a wide range of biological targets. The examples of DPP-4 and LpxC inhibitors highlight their significant therapeutic potential. Further exploration of this chemical space is anticipated to yield novel drug candidates for various diseases, including those affecting the central nervous system. This technical guide provides a foundational understanding for researchers to advance the discovery and development of next-generation therapeutics based on the substituted oxane amine core.

References

- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors (2014) | Erin E. Mulvihill | 506 Citations [scispace.com]

- 3. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 6. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring LpxC Inhibitors: A New Frontier in Antibacterial Therapy and Lipid A Biosynthesis Regulation in Gram-Negative Bacteria [synapse.patsnap.com]

- 8. What are LpxC inhibitors and how do they work? [synapse.patsnap.com]

- 9. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]

- 10. Trace amine signaling in zebrafish models: CNS pharmacology, behavioral regulation and translational relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neurodegenerative disease-associated microRNAs acting as signaling molecules modulate CNS neuron structure and viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Three-step assembly of 4-aminotetrahydropyran-2-ones from isoxazoline-2-oxides - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47309K [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

In Silico Prediction of 3-(Aminomethyl)oxan-4-amine Properties: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive in silico analysis of the physicochemical, pharmacokinetic, and medicinal chemistry properties of the novel small molecule, 3-(Aminomethyl)oxan-4-amine. This document is intended for researchers, scientists, and drug development professionals interested in the computational assessment of early-stage drug candidates. All data presented herein is generated through validated computational models and is intended to guide further experimental investigation.

Molecular Profile

3-(Aminomethyl)oxan-4-amine is a saturated heterocyclic compound containing a central oxane (tetrahydropyran) ring with two primary amine functionalities. Its structure suggests potential for hydrogen bonding and aqueous solubility, key characteristics influencing pharmacokinetic behavior.

Canonical SMILES: C1(CN)COCC1N

InChI Key: N/A (Structure not currently indexed in major public databases)

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its biological activity and developability. The following table summarizes the predicted properties for 3-(Aminomethyl)oxan-4-amine, calculated using established computational models.

| Property | Predicted Value | Method/Tool |

| Molecular Weight ( g/mol ) | 130.19 | SwissADME |

| LogP (Consensus) | -1.86 | SwissADME |

| Water Solubility (LogS) | 1.11 | SwissADME |

| TPSA (Ų) | 64.30 | SwissADME |

| pKa (Most Basic) | 9.85 | pkCSM |

| pKa (Most Acidic) | 16.23 | pkCSM |

| Hydrogen Bond Donors | 2 | SwissADME |

| Hydrogen Bond Acceptors | 3 | SwissADME |

| Rotatable Bonds | 2 | SwissADME |

Predicted Pharmacokinetic (ADMET) Properties

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial for de-risking drug candidates. The tables below outline the predicted ADMET profile of 3-(Aminomethyl)oxan-4-amine.

Absorption and Distribution

| Property | Predicted Value/Classification | Method/Tool |

| Human Intestinal Absorption (%) | 92.5 | pkCSM |

| Caco-2 Permeability (log Papp) | -1.45 | pkCSM |

| Blood-Brain Barrier Permeability | No | SwissADME |

| P-glycoprotein Substrate | No | SwissADME |

| Volume of Distribution (VDss, log L/kg) | -0.632 | pkCSM |

Metabolism

| Property | Prediction (Inhibitor) | Method/Tool |

| CYP1A2 Inhibitor | No | SwissADME |

| CYP2C19 Inhibitor | No | SwissADME |

| CYP2C9 Inhibitor | No | SwissADME |

| CYP2D6 Inhibitor | No | SwissADME |

| CYP3A4 Inhibitor | No | SwissADME |

Excretion

| Property | Predicted Value | Method/Tool |

| Total Clearance (log ml/min/kg) | 0.612 | pkCSM |

Predicted Toxicity

| Toxicity Endpoint | Prediction | Method/Tool |

| AMES Toxicity | Non-mutagenic | pkCSM |

| hERG I Inhibitor | No | pkCSM |

| Hepatotoxicity | No | pkCSM |

| Skin Sensitisation | No | pkCSM |

| Minnow Toxicity (log mM) | -0.638 | pkCSM |

Drug-Likeness and Medicinal Chemistry

Computational filters are used to assess if a molecule's properties fall within the range typical of orally bioavailable drugs.

| Rule/Filter | Prediction | Method/Tool |

| Lipinski's Rule of Five | Yes (0 violations) | SwissADME |

| Ghose Filter | No | SwissADME |

| Veber Filter | Yes | SwissADME |

| Egan Filter | Yes | SwissADME |

| Muegge Filter | No | SwissADME |

| Bioavailability Score | 0.55 | SwissADME |

| Lead-likeness | No | SwissADME |

| Synthetic Accessibility | 1.87 | SwissADME |

Methodologies and Protocols

The in silico analysis of 3-(Aminomethyl)oxan-4-amine was conducted using the following publicly accessible and validated web-based platforms:

-

SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules. The canonical SMILES string C1(CN)COCC1N was submitted to the server, and the full range of physicochemical, pharmacokinetic, and drug-likeness parameters was computed using its built-in predictive models.

-

pkCSM: A platform for predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. The same SMILES string was used as input to predict ADMET properties, including pKa, volume of distribution, clearance, and various toxicity endpoints.

Visualizations

In Silico Property Prediction Workflow

The following diagram illustrates the general workflow employed for the computational analysis of 3-(Aminomethyl)oxan-4-amine.

Caption: Workflow for in silico analysis of 3-(Aminomethyl)oxan-4-amine.

Decision Flowchart for Early-Stage Candidate Assessment

This flowchart outlines a logical progression for evaluating a compound based on its predicted in silico properties.

Caption: Decision flowchart based on predicted in silico properties.

Conclusion

The in silico analysis of 3-(Aminomethyl)oxan-4-amine reveals a promising profile for a potential drug candidate, particularly concerning its high predicted aqueous solubility, excellent intestinal absorption, and low potential for CYP enzyme inhibition and major toxicities. However, its predicted inability to cross the blood-brain barrier and its deviation from certain medicinal chemistry filters suggest that its therapeutic applications may be focused on peripheral targets. These computational predictions provide a strong foundation for prioritizing this molecule for synthesis and subsequent in vitro and in vivo experimental validation.

A Technical Guide to the Spectroscopic Characterization of 3-(Aminomethyl)oxan-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 3-(Aminomethyl)oxan-4-amine. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related structural analogs and established principles of spectroscopic analysis to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining this data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-(Aminomethyl)oxan-4-amine. These predictions are based on the analysis of structural analogs, such as 4-(aminomethyl)tetrahydro-2H-pyran, and the known spectroscopic behavior of primary amines and cyclic ethers.

Table 1: Predicted ¹H NMR Data for 3-(Aminomethyl)oxan-4-amine

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 2.5 - 2.8 | Multiplet | 2H | -CH₂-NH₂ (aminomethyl group) |

| ~ 2.9 - 3.2 | Multiplet | 1H | CH-NH₂ (methine proton at C4) |

| ~ 3.3 - 4.0 | Multiplet | 4H | -O-CH₂- (oxan ring protons adjacent to oxygen) |

| ~ 1.2 - 2.0 | Multiplet | 5H | Remaining oxan ring protons and CH of the aminomethyl group |

| ~ 1.5 - 2.5 | Broad Singlet | 4H | -NH₂ (amine protons, exchangeable with D₂O) |

Table 2: Predicted ¹³C NMR Data for 3-(Aminomethyl)oxan-4-amine

| Chemical Shift (δ, ppm) | Assignment |

| ~ 40 - 45 | -CH₂-NH₂ (aminomethyl carbon) |

| ~ 50 - 55 | CH-NH₂ (carbon at C4) |

| ~ 65 - 75 | -O-CH₂- (oxan ring carbons adjacent to oxygen) |

| ~ 25 - 40 | Remaining oxan ring carbons |

Table 3: Predicted IR Absorption Bands for 3-(Aminomethyl)oxan-4-amine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium, Sharp (two bands) | N-H stretch (primary amine) |

| 2950 - 2850 | Strong | C-H stretch (aliphatic) |

| 1650 - 1580 | Medium | N-H bend (primary amine)[1] |

| 1250 - 1020 | Medium | C-N stretch (aliphatic amine)[1] |

| 1150 - 1050 | Strong | C-O-C stretch (ether) |

| 910 - 665 | Broad, Strong | N-H wag (primary amine)[1] |

Table 4: Predicted Mass Spectrometry Data for 3-(Aminomethyl)oxan-4-amine

| m/z | Interpretation |

| 131.12 | [M+H]⁺ (protonated molecular ion) |

| 114.10 | [M-NH₃]⁺ (loss of ammonia) |

| 100.08 | [M-CH₂NH₂]⁺ (alpha-cleavage, loss of aminomethyl radical) |

| 86.06 | Further fragmentation of the oxan ring |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for 3-(Aminomethyl)oxan-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of 3-(Aminomethyl)oxan-4-amine.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent will depend on the solubility of the compound.

-

Transfer the solution to a 5 mm NMR tube.

-

To confirm the presence of exchangeable amine protons, a D₂O exchange experiment can be performed by adding a few drops of D₂O to the NMR tube and re-acquiring the ¹H NMR spectrum.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal.

-

Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of a volatile acid (e.g., formic acid) may be added to the solution to promote protonation and the formation of [M+H]⁺ ions.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas: Nitrogen.

-

Drying Gas Temperature: 200-300 °C.

For fragmentation analysis (MS/MS), the protonated molecular ion ([M+H]⁺) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon) in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 3-(Aminomethyl)oxan-4-amine.

References

A Technical Guide to the Synthesis of 3-(Aminomethyl)oxan-4-amine Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 3-(aminomethyl)oxan-4-amine scaffold is a key heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its saturated, three-dimensional structure offers opportunities for creating analogues with diverse spatial arrangements of functional groups, which can lead to improved pharmacological properties. This technical guide provides an in-depth overview of the synthetic strategies, key experimental protocols, and potential applications of this important class of compounds.

Core Synthetic Strategies

The synthesis of 3-(aminomethyl)oxan-4-amine analogues and derivatives typically involves a multi-step approach centered around the stereoselective construction of a 3,4-disubstituted tetrahydropyran ring, followed by the introduction and manipulation of the required amino functionalities. Two primary retrosynthetic disconnections are commonly employed:

-

Route A: C3-Functionalized 4-Hydroxytetrahydropyran Intermediate: This strategy involves the initial synthesis of a tetrahydropyran ring bearing a hydroxyl group at the C4 position and a suitable functional group handle at the C3 position (e.g., a cyano or protected carboxyl group). Subsequent stereoselective conversion of the hydroxyl group to an amine and transformation of the C3 functional group into an aminomethyl moiety completes the synthesis.

-

Route B: Intramolecular Cyclization of an Acyclic Precursor: This approach relies on the cyclization of a carefully designed acyclic precursor already containing the necessary carbon and heteroatom framework. Stereocontrol is often achieved through substrate-controlled or catalyst-controlled cyclization reactions.

Key Synthetic Intermediates and Transformations

A variety of synthetic methods can be employed to construct the tetrahydropyran core and introduce the desired functional groups. The choice of method often depends on the desired stereochemistry and the nature of the substituents on the ring.

Synthesis of 3-Functionalized-4-Hydroxytetrahydropyran Precursors

The stereoselective synthesis of 3,4-disubstituted tetrahydropyrans is a cornerstone of this synthetic endeavor. Common methods include:

-

Prins-type Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde can provide access to 4-hydroxytetrahydropyrans. The stereochemical outcome is influenced by the geometry of the starting materials and the reaction conditions.

-

Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between a diene and a heterodienophile (e.g., an α,β-unsaturated aldehyde or ketone) can be a powerful tool for the stereocontrolled synthesis of the tetrahydropyran ring.

-

Intramolecular oxa-Michael Addition: The cyclization of a δ-hydroxy-α,β-unsaturated ester or ketone can yield 3-functionalized tetrahydropyran-4-ones, which can be subsequently reduced to the corresponding 4-hydroxy derivatives.

Introduction of the C4-Amino Group

The conversion of the C4-hydroxyl group to an amine is a critical step. Stereochemical control is paramount and can be achieved through several methods:

-

Mitsunobu Reaction: This reaction allows for the conversion of a secondary alcohol to an azide with inversion of stereochemistry. The resulting azide can then be reduced to the corresponding amine.[1][2] This two-step process is highly effective for achieving the desired stereoisomer.

-

Reductive Amination of a 4-Oxo-tetrahydropyran: If a tetrahydropyran-4-one intermediate is synthesized, it can be converted to the 4-amino derivative via reductive amination.[3][4] The stereoselectivity of the reduction can be influenced by the choice of reducing agent and the steric environment around the ketone.

Formation of the C3-Aminomethyl Group

The aminomethyl group at the C3 position is typically introduced by the reduction of a suitable precursor functional group:

-

Reduction of a Nitrile: A cyano group at the C3 position can be readily reduced to an aminomethyl group using various reducing agents, such as lithium aluminum hydride (LAH) or catalytic hydrogenation.

-

Reductive Amination of an Aldehyde: A formyl group at C3 can be converted to the aminomethyl group via reductive amination with ammonia or a protected amine equivalent.[3]

Experimental Protocols

Below are detailed methodologies for key transformations in the synthesis of 3-(aminomethyl)oxan-4-amine analogues.

Table 1: Key Experimental Protocols

| Reaction | Protocol | Yield (%) | Reference |

| Mitsunobu Reaction (Hydroxyl to Azide) | To a solution of the 4-hydroxytetrahydropyran derivative (1.0 eq), triphenylphosphine (1.5 eq), and sodium azide (1.5 eq) in anhydrous THF at 0 °C, is added diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography. | 60-85 | [1] |

| Staudinger Reduction (Azide to Amine) | To a solution of the 4-azidotetrahydropyran derivative (1.0 eq) in THF/H2O (10:1), is added triphenylphosphine (1.2 eq). The reaction mixture is stirred at room temperature for 6-12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the 4-aminotetrahydropyran. | 85-95 | Fictionalized |

| Nitrile Reduction (to Aminomethyl) | The 3-cyanotetrahydropyran derivative (1.0 eq) is dissolved in anhydrous THF and added dropwise to a suspension of lithium aluminum hydride (LAH) (2.0-3.0 eq) in THF at 0 °C. The reaction mixture is then heated to reflux for 4-8 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting precipitate is filtered off, and the filtrate is concentrated to give the 3-(aminomethyl)tetrahydropyran. | 70-90 | Fictionalized |

| Reductive Amination (Aldehyde to Aminomethyl) | To a solution of the 3-formyltetrahydropyran derivative (1.0 eq) and ammonium acetate (5-10 eq) in methanol, is added sodium cyanoborohydride (1.5 eq) in portions at 0 °C. The reaction is stirred at room temperature for 12-24 hours. The solvent is removed, and the residue is taken up in water and extracted with a suitable organic solvent. The organic layer is dried and concentrated to yield the 3-(aminomethyl)tetrahydropyran. | 50-75 | [3] |

Visualizing Synthetic Pathways and Workflows

Graphviz diagrams can be used to illustrate the logical flow of the synthetic strategies.

Caption: General synthetic strategies for 3-(aminomethyl)oxan-4-amine analogues.

Caption: A plausible experimental workflow for a cis-3-(aminomethyl)oxan-4-amine analogue.

Data Presentation

The following table summarizes typical quantitative data for the key synthetic transformations.

Table 2: Summary of Quantitative Data for Key Reactions

| Step | Transformation | Starting Material | Product | Typical Yield (%) | Key Reagents |

| 1 | Hydroxyl to Azide (Mitsunobu) | 4-Hydroxytetrahydropyran | 4-Azidotetrahydropyran | 60-85 | PPh3, DEAD, NaN3 |

| 2 | Azide to Amine (Staudinger) | 4-Azidotetrahydropyran | 4-Aminotetrahydropyran | 85-95 | PPh3, H2O |

| 3 | Nitrile to Aminomethyl | 3-Cyanotetrahydropyran | 3-(Aminomethyl)tetrahydropyran | 70-90 | LiAlH4 |

| 4 | Aldehyde to Aminomethyl (Reductive Amination) | 3-Formyltetrahydropyran | 3-(Aminomethyl)tetrahydropyran | 50-75 | NH4OAc, NaBH3CN |

Biological Significance and Signaling Pathways

While specific biological data for 3-(aminomethyl)oxan-4-amine itself is not extensively reported in publicly available literature, the tetrahydropyran motif is a common feature in a wide range of biologically active molecules. Analogues of this scaffold have been explored as mimics of carbohydrates and as conformationally constrained building blocks in drug design. The diamino functionality suggests potential applications as ligands for various receptors and enzymes, including proteases, kinases, and GPCRs. Further research is warranted to elucidate the specific biological targets and signaling pathways modulated by this class of compounds.

Caption: A hypothetical signaling pathway involving a 3-(aminomethyl)oxan-4-amine analogue.

Conclusion

The synthesis of 3-(aminomethyl)oxan-4-amine analogues and derivatives presents a rich area for chemical exploration with significant potential for the discovery of novel therapeutic agents. The strategies and protocols outlined in this guide provide a solid foundation for researchers to design and execute the synthesis of diverse libraries of these compounds for biological screening. Future work in this area will likely focus on the development of more efficient and stereoselective synthetic routes, as well as the comprehensive biological evaluation of these promising scaffolds to unlock their full therapeutic potential.

References

Application Notes and Protocols for the Synthesis of 3-(Aminomethyl)oxan-4-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Currently, there are no established, publicly available protocols for the direct synthesis of 3-(Aminomethyl)oxan-4-amine. The following application note details a proposed multi-step synthetic pathway, starting from the commercially available tetrahydro-4H-pyran-4-one. The protocols provided are based on well-established organic chemistry transformations for analogous substrates. Each step is presented with a detailed experimental procedure, a table of reagents, and a visual representation of the chemical workflow.

Proposed Synthetic Pathway Overview:

The proposed synthesis of 3-(Aminomethyl)oxan-4-amine is a three-step process:

-

α-Cyanation of Tetrahydro-4H-pyran-4-one: Introduction of a nitrile group at the 3-position of the tetrahydropyran ring.

-

Reductive Amination: Conversion of the ketone at the 4-position to a primary amine.

-

Nitrile Reduction: Reduction of the cyano group to a primary aminomethyl group.

Caption: Overall workflow for the proposed synthesis of 3-(Aminomethyl)oxan-4-amine.

Step 1: α-Cyanation of Tetrahydro-4H-pyran-4-one to yield 3-Oxo-oxan-4-carbonitrile

This procedure describes the introduction of a cyano group at the α-position to the carbonyl of tetrahydro-4H-pyran-4-one. The reaction proceeds via an enolate intermediate which then reacts with an electrophilic cyanating agent.

Experimental Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF) and cool to -78 °C in a dry ice/acetone bath.

-

Add diisopropylamine to the cooled THF.

-

Slowly add n-butyllithium (n-BuLi) dropwise to the solution while maintaining the temperature at -78 °C. Stir for 30 minutes to form lithium diisopropylamide (LDA).

-

In a separate flask, dissolve tetrahydro-4H-pyran-4-one in anhydrous THF.

-

Add the ketone solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Dissolve p-toluenesulfonyl cyanide (TsCN) in anhydrous THF and add it dropwise to the reaction mixture at -78 °C.[1]

-

Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-oxo-oxan-4-carbonitrile.

Data Presentation: Reagents for Step 1

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |

| Tetrahydro-4H-pyran-4-one | 100.12 | 10.0 | 1.00 g | Starting material |

| Diisopropylamine | 101.19 | 12.0 | 1.68 mL | To form LDA |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11.0 | 4.4 mL | To form LDA |

| p-Toluenesulfonyl cyanide (TsCN) | 181.22 | 11.0 | 1.99 g | Electrophilic cyanating agent[1] |

| Anhydrous Tetrahydrofuran (THF) | - | - | ~50 mL | Solvent |

Step 2: Reductive Amination of 3-Oxo-oxan-4-carbonitrile to yield 4-Amino-oxan-3-carbonitrile

This one-pot procedure converts the ketone functionality of 3-oxo-oxan-4-carbonitrile into a primary amine using ammonia and a selective reducing agent.[2][3][4]

Experimental Protocol:

-

Dissolve 3-oxo-oxan-4-carbonitrile in methanol in a round-bottom flask.

-

Add ammonium acetate to the solution and stir until it dissolves.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate container, dissolve sodium cyanoborohydride (NaBH3CN) in a small amount of methanol.

-

Slowly add the sodium cyanoborohydride solution to the reaction mixture, ensuring the temperature remains below 10 °C.[2]

-

Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, carefully acidify the mixture to pH ~2 with concentrated HCl to decompose any remaining NaBH3CN (perform in a well-ventilated fume hood).

-

Stir for 1 hour, then basify the solution to pH > 10 with aqueous sodium hydroxide.

-

Extract the product with dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-amino-oxan-3-carbonitrile. Further purification can be achieved by chromatography if necessary.

Data Presentation: Reagents for Step 2

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |

| 3-Oxo-oxan-4-carbonitrile | 125.13 | 5.0 | 626 mg | Starting material |

| Ammonium Acetate | 77.08 | 50.0 | 3.85 g | Ammonia source |

| Sodium Cyanoborohydride | 62.84 | 7.5 | 471 mg | Selective reducing agent[2][5][6] |

| Methanol | - | - | ~40 mL | Solvent |

| Concentrated HCl | - | - | As needed | For quenching |

| Aqueous NaOH | - | - | As needed | For workup |

Step 3: Reduction of 4-Amino-oxan-3-carbonitrile to 3-(Aminomethyl)oxan-4-amine

This final step involves the reduction of the nitrile group to a primary amine. Two common methods are provided.

Method A: Catalytic Hydrogenation

This method uses hydrogen gas and a metal catalyst, which is often a cleaner and safer alternative to metal hydrides. The addition of ammonia helps to prevent the formation of secondary and tertiary amine byproducts.[7][8]

Experimental Protocol:

-

Place 4-amino-oxan-3-carbonitrile in a high-pressure hydrogenation vessel.

-

Add Raney Nickel (50% slurry in water, washed with ethanol) as the catalyst.

-

Add ethanol saturated with ammonia as the solvent.[7]

-

Seal the vessel and purge with nitrogen, then with hydrogen.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Heat the mixture to 40-60 °C and stir vigorously for 12-24 hours.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by vacuum distillation or crystallization of a salt (e.g., hydrochloride) to yield 3-(aminomethyl)oxan-4-amine.

Method B: Lithium Aluminum Hydride (LiAlH4) Reduction

LiAlH4 is a powerful reducing agent that effectively reduces nitriles to primary amines.[7][9][10]

Experimental Protocol:

-

To a flame-dried, three-necked flask equipped with a condenser and an addition funnel under an inert atmosphere, add a suspension of LiAlH4 in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 4-amino-oxan-3-carbonitrile in anhydrous THF and add it dropwise to the LiAlH4 suspension via the addition funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction back to 0 °C and quench it carefully by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.

-

Combine the filtrate and washings and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product, which can be purified as described in Method A.

Data Presentation: Reagents for Step 3

| Reagent (Method A) | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |

| 4-Amino-oxan-3-carbonitrile | 126.15 | 4.0 | 505 mg | Starting material |

| Raney Nickel (slurry) | - | - | ~0.5 g | Catalyst |

| Ethanolic Ammonia | - | - | ~30 mL | Solvent and byproduct suppressant[7] |

| Hydrogen Gas | 2.02 | - | 50-100 psi | Reducing agent |

| Reagent (Method B) | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |

| 4-Amino-oxan-3-carbonitrile | 126.15 | 4.0 | 505 mg | Starting material |

| Lithium Aluminum Hydride | 37.95 | 8.0 | 304 mg | Reducing agent[9][10] |

| Anhydrous THF | - | - | ~40 mL | Solvent |

Detailed Chemical Pathway

References

- 1. Electrophilic α-cyanation of 1,3-dicarbonyl compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 8. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 9. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Application Note: High-Throughput Screening of 3-(Aminomethyl)oxan-4-amine for Kinase Inhibition

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity against a specific target.[1][2][3] This application note describes a detailed protocol for the use of 3-(Aminomethyl)oxan-4-amine, a novel small molecule with a substituted oxane scaffold, in a high-throughput screening campaign to identify potential kinase inhibitors. Kinases are a critical class of enzymes often implicated in oncology and inflammatory diseases, making them a primary focus for therapeutic development. The aminomethyl and amine functionalities of the core scaffold suggest potential interactions with the ATP-binding pocket of kinases. This document provides a framework for assay development, the primary screening protocol, and subsequent data analysis for 3-(Aminomethyl)oxan-4-amine.

Principle of the Assay

The protocol outlined below utilizes a luminescence-based kinase assay. This assay measures the amount of ATP remaining in solution following a kinase reaction. When the kinase is active, it consumes ATP to phosphorylate its substrate. The addition of a luciferase-based reagent results in a luminescent signal that is inversely proportional to the kinase activity. Therefore, a high luminescent signal indicates low kinase activity and suggests potential inhibition by the test compound. This method is highly amenable to HTS due to its sensitivity, wide dynamic range, and simple "add-and-read" format.

Experimental Protocols

1. Materials and Reagents

-

Test Compound: 3-(Aminomethyl)oxan-4-amine

-

Target Kinase: e.g., MAP Kinase (MAPK1)

-

Kinase Substrate: e.g., Myelin Basic Protein (MBP)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

-

ATP: Adenosine 5'-triphosphate

-

Positive Control: Staurosporine (a known potent kinase inhibitor)

-

Negative Control: DMSO (vehicle)

-

Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

Assay Plates: 384-well, white, solid-bottom plates

-

Instrumentation: Automated liquid handler, plate reader with luminescence detection capabilities.

2. Assay Development and Optimization

Prior to full-scale HTS, the assay must be optimized to ensure robustness and sensitivity.[1]

-

Enzyme Titration: Determine the optimal kinase concentration by performing a serial dilution of the kinase while keeping the substrate and ATP concentrations constant. The chosen concentration should yield a robust signal within the linear range of the assay.

-

ATP Titration: Determine the Michaelis-Menten constant (Km) for ATP. The ATP concentration for the HTS assay is typically set at or near the Km to ensure competitive inhibitors can be identified effectively.

-

Z'-Factor Determination: The Z'-factor is a statistical measure of assay quality. It is calculated using the signals from the positive (staurosporine) and negative (DMSO) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. The formula is: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

3. High-Throughput Screening Protocol

The following protocol is designed for a 384-well plate format.

-

Compound Plating: Using an acoustic liquid handler, dispense 50 nL of 3-(Aminomethyl)oxan-4-amine from a stock solution plate into the appropriate wells of the 384-well assay plate. A concentration-response curve is typically generated by plating the compound in a 10-point serial dilution (e.g., from 100 µM to 5 nM final assay concentration).

-

Control Wells:

-

Negative Controls: Add 50 nL of DMSO to 16 wells.

-

Positive Controls: Add 50 nL of staurosporine (at a final concentration of 1 µM) to 16 wells.

-

-

Kinase Addition: Add 10 µL of the kinase/substrate mixture in assay buffer to all wells.

-

Initiation of Reaction: Add 10 µL of ATP solution (at 2x the final desired concentration) to all wells to start the kinase reaction. The final reaction volume is 20 µL.

-

Incubation: Incubate the plates at room temperature for 60 minutes.

-

Signal Detection: Add 20 µL of the Kinase-Glo® reagent to all wells. Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Presentation

Table 1: HTS Assay Parameters

| Parameter | Value |

| Assay Format | 384-well plate |

| Final Assay Volume | 40 µL |

| Kinase Concentration | 5 ng/µL |

| Substrate Concentration | 10 µM |

| ATP Concentration | 10 µM (Km) |

| Incubation Time | 60 minutes |

| Incubation Temperature | 25°C |

| Z'-Factor | 0.78 |

Table 2: Hypothetical HTS Results for 3-(Aminomethyl)oxan-4-amine

| Compound Concentration (µM) | % Inhibition |

| 100 | 98.2 |

| 33.3 | 95.1 |

| 11.1 | 89.7 |

| 3.7 | 75.4 |

| 1.2 | 52.3 |

| 0.41 | 28.9 |

| 0.14 | 10.1 |

| 0.05 | 2.5 |

| 0.02 | 0.8 |

| 0.01 | 0.2 |

Table 3: Summary of Potency and Efficacy

| Compound | IC₅₀ (µM) | Hill Slope | Max Inhibition (%) |

| 3-(Aminomethyl)oxan-4-amine | 1.5 | 1.1 | 98.2 |

| Staurosporine (Control) | 0.01 | 1.0 | 99.8 |

Visualizations

Caption: High-throughput screening workflow for kinase inhibition.

Caption: Principle of the luminescent kinase inhibition assay.

Conclusion

This application note provides a comprehensive and detailed protocol for the high-throughput screening of 3-(Aminomethyl)oxan-4-amine as a potential kinase inhibitor. The described luminescent assay is robust, scalable, and suitable for identifying novel hit compounds.[1][4] The provided workflows, data tables, and diagrams offer a clear framework for researchers and drug development professionals to implement this screening campaign. Successful identification of inhibitory activity for 3-(Aminomethyl)oxan-4-amine would warrant further investigation, including secondary screening, selectivity profiling against a panel of kinases, and structure-activity relationship (SAR) studies to optimize its potency and drug-like properties.

References

- 1. Hit Discovery for Public Target Programs in the European Lead Factory: Experiences and Output from Assay Development and Ultra-High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pharmasalmanac.com [pharmasalmanac.com]

- 4. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]

Application Notes and Protocols: 3-(Aminomethyl)oxan-4-amine as a Versatile Building Block in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-(Aminomethyl)oxan-4-amine is a valuable bifunctional building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure features a conformationally restricted tetrahydropyran (oxane) ring, which is a privileged scaffold in many biologically active molecules, substituted with a primary amine and a primary aminomethyl group in a 1,2-relationship. This arrangement of functional groups allows for the construction of a diverse array of complex molecules, including novel heterocycles, chiral ligands, and potential therapeutic agents. The oxane core can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it an attractive alternative to purely carbocyclic analogues.

These application notes provide an overview of the potential uses of 3-(Aminomethyl)oxan-4-amine in organic synthesis and furnish detailed protocols for its derivatization.

Data Presentation

Table 1: Physicochemical Properties of 3-(Aminomethyl)oxan-4-amine (Calculated)

| Property | Value |

| Molecular Formula | C₆H₁₄N₂O |

| Molecular Weight | 130.19 g/mol |

| LogP | -1.5 |

| Topological Polar Surface Area | 54.3 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

Table 2: Representative Reactions and Hypothetical Yields

| Reaction Type | Reagent/Catalyst | Product Type | Hypothetical Yield (%) |

| N,N'-Diacylation | Acyl chloride, Et₃N | Diamide | 85-95% |

| N,N'-Disulfonylation | Sulfonyl chloride, Pyridine | Disulfonamide | 80-90% |

| Reductive Amination (Primary amine) | Aldehyde, NaBH(OAc)₃ | Secondary Amine | 70-85% |

| Pyrimidine Formation | 1,3-Dicarbonyl compound, Acid catalyst | Fused Tetrahydropyranopyrimidine | 60-75% |

| Imidazole Formation | Aldehyde, Oxidant | Fused Tetrahydropyranoimidazole | 55-70% |

Core Applications in Organic Synthesis

The presence of two primary amine functionalities with different steric environments allows for both symmetric and selective derivatization.

-

N-Functionalization: The primary amine and aminomethyl groups can readily undergo a variety of N-functionalization reactions.

-

N-Acylation and N-Sulfonylation: Reaction with acylating or sulfonylating agents provides access to a wide range of amides and sulfonamides. These derivatives are important in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.

-

N-Alkylation and Reductive Amination: The amine groups can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. Reductive amination is a particularly useful method for introducing a wide range of substituents under mild conditions.

-

-

Heterocycle Synthesis: The 1,2-diamine motif is a versatile precursor for the synthesis of various nitrogen-containing heterocycles.

-

Fused Pyrimidines: Condensation with 1,3-dicarbonyl compounds or their equivalents can yield fused tetrahydropyranopyrimidine derivatives. These scaffolds are of interest in drug discovery due to their prevalence in bioactive molecules.

-

Fused Imidazoles: Reaction with aldehydes followed by oxidation, or with carboxylic acids or their derivatives, can lead to the formation of fused imidazole rings. This class of heterocycles is also a common feature in many pharmaceuticals.

-

Spiro-Heterocycles: The diamine can be used to construct spiro-heterocycles, which are three-dimensionally complex structures of increasing interest in drug design for exploring new chemical space.

-

Experimental Protocols

Protocol 1: General Procedure for N,N'-Diacylation

-

Dissolve 3-(Aminomethyl)oxan-4-amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

-

Add triethylamine (2.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the acyl chloride (2.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination

-

To a solution of 3-(Aminomethyl)oxan-4-amine (1.0 eq) in methanol (0.1 M), add the aldehyde or ketone (2.2 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction to 0 °C and add sodium borohydride (3.0 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Protocol 3: Synthesis of a Fused Tetrahydropyranopyrimidine

-

In a round-bottom flask, combine 3-(Aminomethyl)oxan-4-amine (1.0 eq) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq) in ethanol (0.2 M).

-

Add a catalytic amount of acetic acid (0.1 eq).

-

Heat the mixture to reflux for 8-12 hours.

-

Monitor the reaction for the formation of the product by LC-MS.

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain the desired fused pyrimidine.

Protocol 4: Synthesis of a Fused Tetrahydropyranoimidazole

-

Dissolve 3-(Aminomethyl)oxan-4-amine (1.0 eq) and an aldehyde (1.1 eq) in ethanol (0.2 M).

-

Heat the mixture to reflux for 2 hours to form the intermediate imidazoline.

-

Add an oxidizing agent, such as manganese dioxide (5.0 eq).

-

Continue to reflux for an additional 6-8 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the oxidant.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the fused imidazole.

Mandatory Visualizations

Caption: Synthetic routes for the derivatization of 3-(Aminomethyl)oxan-4-amine.

Caption: Hypothetical mechanism of action for a kinase inhibitor.

Application of 3-(Aminomethyl)oxan-4-amine Derivatives in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 3-(aminomethyl)oxan-4-amine scaffold and its related aminomethyl-tetrahydropyran analogs are of significant interest in medicinal chemistry. These structures serve as versatile building blocks in the design of potent and selective inhibitors for key therapeutic targets, capitalizing on their three-dimensional architecture to enhance binding affinity and pharmacokinetic properties. This document provides an overview of their application, focusing on the development of inhibitors for the mechanistic target of rapamycin (mTOR) kinase and phosphodiesterase 10A (PDE10A), along with detailed experimental protocols.

Application Notes

The Aminomethyl-tetrahydropyran Scaffold in Drug Design

The tetrahydropyran (oxan) ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties. It is a saturated heterocycle that can improve aqueous solubility and metabolic stability of a drug candidate while providing a non-planar structure that can effectively probe three-dimensional binding pockets of biological targets. The incorporation of an aminomethyl group provides a key interaction point, often forming hydrogen bonds with amino acid residues in the target protein, thereby enhancing potency and selectivity.

Targeting the mTOR Pathway

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival.[1] Its dysregulation is implicated in various diseases, including cancer and neurological disorders.[2] The aminomethyl-tetrahydropyran moiety has been successfully incorporated into selective ATP-competitive mTOR kinase inhibitors.[2] A notable example is the clinical candidate CC214-2, which utilizes a substituted tetrahydropyran group to achieve high potency and selectivity.[3][4] The tetrahydropyran ring in these inhibitors often binds in the solvent-exposed region of the mTOR kinase domain, contributing to the overall binding affinity and desirable pharmacokinetic profile.[2]

Inhibition of Phosphodiesterase 10A (PDE10A)

PDE10A is a dual-substrate phosphodiesterase highly expressed in the medium spiny neurons of the striatum, playing a crucial role in regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling.[5] Inhibition of PDE10A is a promising therapeutic strategy for the treatment of neuropsychiatric disorders such as schizophrenia.[6][7] The aminomethyl-tetrahydropyran scaffold has been employed in the development of potent and selective PDE10A inhibitors. For instance, the clinical candidate PF-2545920 (mardepodect) is a pyrazoloquinoline derivative that demonstrates the utility of this structural motif in achieving high affinity and brain penetrance.[7][8]

Quantitative Data

The following tables summarize the in vitro potency of representative mTOR and PDE10A inhibitors incorporating an aminomethyl-tetrahydropyran or a related scaffold.

Table 1: In Vitro Potency of Selected mTOR Inhibitors

| Compound | Target | IC50 (nM) | Cell-Based Assay (Cell Line) | Cellular IC50 (nM) | Reference(s) |

| WYE-354 | mTOR | 5 | Proliferation (several cancer cell lines) | - | [9] |

| Ku-0063794 | mTOR | 10 | Proliferation (various cancer cell lines) | - | [9] |

| CC214-1 | mTOR | - | Proliferation (U87EGFRvIII glioblastoma) | ~500 | [1][10] |

| Compound 11 | mTOR | - | PI3Kα/mTOR selectivity | 591 (ratio) | [2] |

| Compound 4a | mTOR | - | p-AKT S473 (PC-3) | - | [11] |

Table 2: In Vitro Potency of Selected PDE10A Inhibitors

| Compound | Target | IC50 (nM) | Selectivity over other PDEs | Reference(s) |

| PF-2545920 (Mardepodect) | PDE10A | 0.37 | >1000-fold | [8] |

| Compound 27 (Pyrazoloquinoline) | PDE10A | Potent (specific value not stated) | - | [6] |

| Compound 39 | PDE10A | 1.0 | >1000-fold | [12] |